2-(2-Hydroxyphenyl)furan-3-carbohydrazide
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Overview
Description
2-(2-Hydroxyphenyl)furan-3-carbohydrazide is a chemical compound with the molecular formula C11H10N2O3 and a molar mass of 218.21 g/mol It is known for its unique structure, which includes a furan ring substituted with a hydroxyphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with furan-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on optimizing reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)furan-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds and participate in π-π interactions, while the carbohydrazide moiety can act as a nucleophile in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
2-(2-Hydroxyphenyl)benzofuran: Contains a benzofuran ring instead of a furan ring.
2-(2-Hydroxyphenyl)furan-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
Uniqueness
2-(2-Hydroxyphenyl)furan-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)furan-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-13-11(15)8-5-6-16-10(8)7-3-1-2-4-9(7)14/h1-6,14H,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBNFVCJWZTIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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